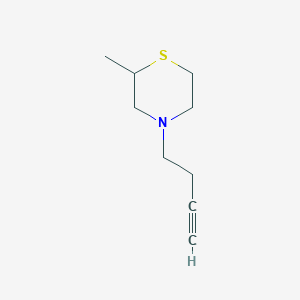

4-But-3-ynyl-2-methylthiomorpholine

Description

Properties

IUPAC Name |

4-but-3-ynyl-2-methylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNKJGZZGXOSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCS1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound, 4-But-3-ynyl-2-methylthiomorpholine. Due to the absence of this specific molecule in currently available scientific literature, this document provides a comprehensive, theoretically-grounded approach to its synthesis, based on established organic chemistry principles and analogous reactions. The proposed multi-step synthesis involves the formation of a key intermediate, 2-methylthiomorpholine, followed by N-alkynylation to introduce the butynyl functional group. This guide includes detailed, hypothetical experimental protocols, tabulated summaries of expected quantitative data, and visualizations of the synthetic and a relevant biological pathway to assist researchers in the potential synthesis and evaluation of this compound.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methylthio group at the 2-position and a butynyl group at the 4-position of the morpholine ring could lead to novel pharmacological properties. This guide details a feasible, albeit currently theoretical, synthetic route to this compound, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the protection of morpholine, followed by functionalization at the 2-position, introduction of the methylthio group, deprotection, and finally, N-alkynylation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-Morpholine

To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-morpholine.

Step 2: Synthesis of 2-Bromo-N-Boc-morpholine

N-Boc-morpholine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and stirred for 4 hours under nitrogen. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of N-Boc-2-methylthiomorpholine

To a solution of 2-bromo-N-Boc-morpholine (1.0 eq) in dimethylformamide (DMF), sodium thiomethoxide (NaSMe, 1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give N-Boc-2-methylthiomorpholine.

Step 4: Synthesis of 2-Methylthiomorpholine

N-Boc-2-methylthiomorpholine (1.0 eq) is dissolved in DCM and cooled to 0°C. Trifluoroacetic acid (TFA, 5.0 eq) is added dropwise. The solution is stirred at room temperature for 3 hours. The solvent and excess TFA are removed under vacuum. The residue is dissolved in water, basified with sodium hydroxide, and extracted with DCM. The organic layer is dried and concentrated to afford 2-methylthiomorpholine.

Step 5: Synthesis of this compound

To a solution of 2-methylthiomorpholine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and but-3-yn-1-yl tosylate (1.2 eq) are added. The mixture is heated to reflux for 24 hours. After cooling, the solid is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected, hypothetical quantitative data for the synthesis of this compound, based on typical yields and spectroscopic data for analogous reactions.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | N-Boc-Morpholine | Morpholine | 90-98 |

| 2 | 2-Bromo-N-Boc-morpholine | N-Boc-Morpholine | 50-65 |

| 3 | N-Boc-2-methylthiomorpholine | 2-Bromo-N-Boc-morpholine | 70-85 |

| 4 | 2-Methylthiomorpholine | N-Boc-2-methylthiomorpholine | 85-95 |

| 5 | This compound | 2-Methylthiomorpholine | 60-75 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.60 (m, 4H, morpholine CH₂O), 3.30 (t, J = 2.5 Hz, 1H, alkyne CH), 2.90-2.70 (m, 4H, morpholine CH₂N), 2.50 (td, J = 7.0, 2.5 Hz, 2H, CH₂-alkyne), 2.15 (s, 3H, SCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 81.0 (alkyne C), 70.0 (alkyne CH), 67.5 (morpholine CH₂O), 55.0 (morpholine CH₂N), 50.0 (CH-S), 20.0 (CH₂-alkyne), 15.0 (SCH₃) |

| IR (neat) | ν (cm⁻¹): 3300 (alkyne C-H), 2950-2850 (C-H), 2120 (C≡C), 1110 (C-O-C) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₅NOS |

Potential Biological Significance and Signaling Pathway

Thiomorpholine and morpholine derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. The unique structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The butynyl group can potentially act as a covalent modifier of an active site residue.

Caption: Potential mechanism of enzyme inhibition by this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis of the novel compound this compound. The proposed synthetic route, detailed experimental protocols, and expected data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this molecule could provide a new scaffold for the development of potent and selective therapeutic agents.

In-Depth Technical Guide: Characterization of 4-But-3-ynyl-2-methylthiomorpholine

An Examination of a Novel Morpholine Derivative for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel synthetic compound, 4-But-3-ynyl-2-methylthiomorpholine. Due to the novelty of this molecule, this document serves as a foundational resource, outlining the currently available data on its synthesis and potential biological significance. The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting that new derivatives, such as the one discussed herein, warrant thorough investigation for their potential therapeutic applications. While extensive characterization is ongoing, this guide consolidates the initial findings to support further research and development efforts in medicinal chemistry and pharmacology.

Introduction

Morpholine and its derivatives have a long-standing history in medicinal chemistry, contributing to the development of various therapeutic agents with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, and antitumor properties.[2][3][4][5] The structural rigidity and favorable physicochemical properties of the morpholine ring make it an attractive scaffold for the design of new drug candidates. The introduction of a butynyl group at the 4-position and a methylthio group at the 2-position of the morpholine ring, as in this compound, represents a novel structural modification with the potential for unique biological interactions. This guide aims to provide a detailed account of the available information on this specific compound, with a focus on its synthesis and preliminary characterization.

Synthesis and Characterization

At present, specific peer-reviewed synthetic protocols and detailed characterization data for this compound are not publicly available in the searched scientific literature. The synthesis of functionalized morpholines can generally be achieved through various established methods, including the cyclization of vicinal amino alcohols.[1]

General Synthetic Approach

A plausible synthetic route for this compound could be conceptualized based on known organic chemistry principles. The following diagram illustrates a hypothetical experimental workflow for its synthesis.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

As no experimental data has been published, a summary of expected spectroscopic characteristics is provided based on the proposed structure.

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the acetylenic proton, protons on the butynyl chain, morpholine ring protons, and the methylthio group protons. |

| ¹³C NMR | Resonances for the acetylenic carbons, carbons of the butynyl chain, morpholine ring carbons, and the methylthio carbon. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C9H15NOS. |

| IR | Characteristic absorption bands for the C≡C-H stretch, C-N, C-O, and C-S bonds. |

Potential Biological Activity and Signaling Pathways

While no biological studies have been conducted on this compound specifically, the broader class of morpholine derivatives has shown significant pharmacological potential.[1][2] For instance, some morpholine-containing compounds exhibit antimicrobial activity by interfering with microbial cell wall synthesis or other essential cellular processes.[2] Others have demonstrated antitumor effects, although the precise mechanisms are often complex and compound-specific.[3]

Given the structural features of this compound, particularly the presence of a reactive alkyne moiety, it is plausible that this compound could act as a covalent inhibitor of specific biological targets. The following diagram illustrates a generalized signaling pathway that could potentially be modulated by such a compound.

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Protocols

As this document is based on the absence of specific published data for the target compound, detailed experimental protocols cannot be provided. However, researchers interested in synthesizing and characterizing this molecule can refer to established methodologies for the synthesis of N-substituted and 2-substituted morpholines.[6] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for structural elucidation and purity assessment.[7]

Conclusion and Future Directions

This compound is a novel compound with a chemical structure that suggests potential for interesting biological activities. While there is a clear lack of published data on this specific molecule, this guide provides a foundational understanding based on the well-documented chemistry and pharmacology of the morpholine class of compounds. Future research should focus on the development of a reliable synthetic route, followed by thorough spectroscopic characterization. Subsequently, a comprehensive biological evaluation, including screening for antimicrobial, antifungal, and anticancer activities, is warranted to uncover the therapeutic potential of this and related novel morpholine derivatives. Such studies will be crucial in determining if this compound can be a valuable lead compound in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates [mdpi.com]

- 7. Morpholine, 4-methyl- [webbook.nist.gov]

Unveiling the Profile of 4-But-3-ynyl-2-methylthiomorpholine: A Theoretical and Practical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, combining a thiomorpholine scaffold with a reactive butynyl group, suggest a wide range of possible chemical transformations and biological activities. Thiomorpholine and its derivatives are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The presence of the terminal alkyne functionality provides a versatile handle for click chemistry and other coupling reactions, making it an attractive building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and detailed hypothetical experimental protocols for the synthesis and characterization of this compound. It is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet underexplored, molecule.

Predicted Chemical and Physical Properties

While experimental data for this compound is not currently available in public literature, its properties can be predicted based on the constituent functional groups.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₅NS |

| Molecular Weight | 169.29 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate); sparingly soluble in water |

| Boiling Point | Estimated to be in the range of 200-250 °C (at atmospheric pressure) |

| Reactivity | The terminal alkyne is susceptible to addition reactions, cycloadditions (e.g., click chemistry), and deprotonation with strong bases. The tertiary amine is basic and can be protonated or alkylated. The thioether can be oxidized to the corresponding sulfoxide and sulfone. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available 2-methylthiomorpholine and 4-bromo-1-butyne. This approach is based on established methods for the N-alkylation of secondary amines.

Caption: Proposed synthesis of this compound via N-alkylation.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

2-Methylthiomorpholine (1.0 eq)

-

4-Bromo-1-butyne (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask purged with argon, add 2-methylthiomorpholine and anhydrous acetonitrile.

-

Add potassium carbonate to the solution.

-

Add 4-bromo-1-butyne dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in deuterated chloroform (CDCl₃). Expect characteristic signals for the methyl group (doublet), the thiomorpholine ring protons (multiplets), the methylene groups of the butynyl chain (multiplets), and the terminal alkyne proton (triplet).

-

¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the methyl carbon, the carbons of the thiomorpholine ring, the methylene carbons of the butynyl chain, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a neat film on a salt plate or as a solution in a suitable solvent.

-

Look for characteristic absorption bands:

-

~3300 cm⁻¹ (C≡C-H stretch)

-

~2100 cm⁻¹ (C≡C stretch, weak)

-

~2950-2800 cm⁻¹ (C-H sp³ stretches)

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

While this compound remains a compound for which public experimental data is not available, this guide provides a solid theoretical and practical foundation for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental protocols offer a clear path for researchers to produce and validate the structure of this novel molecule. The versatile chemical nature of this compound, featuring both a privileged heterocyclic scaffold and a reactive alkyne, positions it as a valuable building block for the discovery of new chemical entities with potential applications in various fields of research and development.

References

In-depth Technical Guide on 4-But-3-ynyl-2-methylthiomorpholine: Data Not Available

A comprehensive search for the specific compound, 4-But-3-ynyl-2-methylthiomorpholine, including its Chemical Abstracts Service (CAS) number, detailed experimental protocols, quantitative data, and specific signaling pathways, did not yield any specific results. This indicates that the compound may not be well-documented in publicly accessible scientific literature or commercial databases.

While a detailed technical guide on this compound cannot be provided due to the absence of specific data, this report offers a general overview of the core components of the molecule: the thiomorpholine scaffold, N-alkynyl substituents, and C-2 methylation. This information is based on available literature for related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

General Overview of Thiomorpholine and its Derivatives

Thiomorpholine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] The presence of a sulfur atom in the ring, in place of the oxygen in morpholine, imparts distinct physicochemical properties, such as increased lipophilicity.[1][2] Thiomorpholine and its derivatives have been explored for a wide range of biological activities, including:

The biological activity of thiomorpholine derivatives is often modulated by the nature and position of substituents on the ring.

Synthesis of Thiomorpholine Derivatives

The synthesis of substituted thiomorpholines can be achieved through various established organic chemistry methods. N-alkylation of the thiomorpholine ring is a common strategy to introduce diverse functional groups.

General Experimental Workflow for N-Alkylation:

Caption: General workflow for N-alkylation of thiomorpholines.

A general procedure for the N-alkylation of a thiomorpholine derivative would involve the following steps:

-

Reaction Setup: The thiomorpholine starting material is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A base, typically a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), is added to the solution to act as a proton scavenger.

-

Addition of Alkylating Agent: The alkynyl halide (e.g., a derivative of butyne) is added to the reaction mixture, often dropwise, at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

-

Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired N-alkynyl thiomorpholine derivative.

Potential Biological Significance of N-Alkynyl and C-2 Methyl Groups

The introduction of an N-butynyl group could influence the compound's binding affinity and selectivity for various biological targets. The terminal alkyne is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for linking molecules.

The presence of a methyl group at the C-2 position of the thiomorpholine ring could introduce steric hindrance and affect the conformation of the ring, which in turn could influence its interaction with biological macromolecules.

Conclusion

While specific data for this compound is not available, the existing literature on thiomorpholine derivatives suggests that this compound could be a subject of interest for medicinal chemistry research. The synthesis of this molecule would likely follow established protocols for N-alkylation of substituted thiomorpholines. Its biological activity would need to be determined through in vitro and in vivo screening assays. Further research is required to synthesize and characterize this specific compound and to evaluate its potential as a therapeutic agent. Researchers interested in this molecule would need to perform de novo synthesis and subsequent biological evaluation.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-But-3-ynyl-2-methylthiomorpholine

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information on the compound "4-But-3-ynyl-2-methylthiomorpholine." This suggests that it may be a novel compound, a proprietary substance not yet disclosed in the public domain, or a misnomer.

This guide, therefore, provides a theoretical analysis based on the chemical name, alongside general information about the morpholine scaffold, which is a core component of the named molecule. The molecular weight has been calculated based on the presumed structure, but no experimental data is available to confirm this.

Molecular Identity and Properties (Theoretical)

Based on the nomenclature "this compound," a chemical structure can be proposed, and its molecular formula and weight can be calculated.

1.1. Predicted Chemical Structure

The name implies a morpholine ring with a but-3-ynyl group attached to the nitrogen at position 4 and a methylthio group attached to the carbon at position 2.

1.2. Quantitative Data Summary

As no experimental data is available, the following table summarizes the theoretical quantitative data for this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₉H₁₅NOS | Deduced from the chemical name. |

| Molecular Weight | 185.29 g/mol | Calculated based on the molecular formula. |

| Appearance | Not Available | No experimental data found. |

| Solubility | Not Available | No experimental data found. |

| Melting Point | Not Available | No experimental data found. |

| Boiling Point | Not Available | No experimental data found. |

| Biological Activity | Not Available | No specific studies have been published. |

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

While no data exists for the specific molecule , the morpholine ring is a well-established and important structural motif in drug discovery and development. Morpholine and its derivatives are known to exhibit a wide range of biological activities.

2.1. General Biological Activities of Morpholine Derivatives

Research has shown that the incorporation of a morpholine ring can confer favorable pharmacokinetic properties and lead to compounds with various therapeutic applications. Some of the documented biological activities of morpholine derivatives include:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antimicrobial

-

Analgesic

The electron-deficient nature of the morpholine ring allows it to participate in hydrophobic interactions with biological targets.

Experimental Protocols

Due to the absence of any published research on this compound, no experimental protocols for its synthesis, characterization, or biological evaluation can be provided.

Signaling Pathways and Workflows

As there is no information regarding the biological activity or mechanism of action of this compound, it is not possible to create any diagrams of signaling pathways or experimental workflows related to this specific compound. For illustrative purposes, a generalized workflow for screening the biological activity of a novel chemical entity is presented below.

Conclusion

The compound this compound is not described in the current public scientific literature. While its molecular weight can be theoretically calculated from its name, no experimental data on its properties, synthesis, or biological activity is available. The morpholine scaffold, a key component of this molecule, is of significant interest in medicinal chemistry due to its association with a wide range of biological activities. Further research would be required to synthesize and characterize this compound and to explore its potential biological effects.

Navigating the Spectral Landscape: A Technical Guide to the Predicted NMR Spectrum of 4-But-3-ynyl-2-methylthiomorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 4-But-3-ynyl-2-methylthiomorpholine. In the absence of experimentally acquired spectra in the public domain, this document serves as a predictive guide, outlining the expected spectral characteristics based on the molecule's structural features and established NMR principles. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of its constituent functional groups: a morpholine ring, an N-butynyl substituent, and a methylthio group at the C2 position. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 - 3.90 | m | 2H | H-6a, H-6e |

| ~ 3.80 - 3.60 | m | 1H | H-2 |

| ~ 3.00 - 2.80 | m | 2H | H-5a, H-5e |

| ~ 2.70 - 2.50 | m | 2H | H-3a, H-3e |

| ~ 2.50 - 2.30 | m | 2H | H-1' |

| ~ 2.20 - 2.00 | m | 2H | H-2' |

| ~ 2.15 | s | 3H | S-CH₃ |

| ~ 1.95 | t | 1H | H-4' |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 82.0 | C-3' |

| ~ 69.0 | C-4' |

| ~ 67.5 | C-6 |

| ~ 55.0 | C-5 |

| ~ 54.0 | C-3 |

| ~ 52.0 | C-2 |

| ~ 49.0 | C-1' |

| ~ 20.0 | C-2' |

| ~ 15.0 | S-CH₃ |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general protocol for acquiring high-quality NMR spectra for small organic molecules is provided below. This protocol is based on standard laboratory practices.[1]

1. Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop can be added to the bulk deuterated solvent.[1]

-

Dissolution: To ensure homogeneity, initially dissolve the sample in a small vial before transferring it to the NMR tube using a Pasteur pipette.[1] Gentle warming or vortexing can aid in dissolution.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A 2-second delay is common.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): A wider spectral width of 200-240 ppm is necessary to cover the full range of ¹³C chemical shifts.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for an NMR experiment.

Figure 1. Molecular structure of this compound with proton labeling.

Figure 2. A simplified workflow for a typical NMR experiment.

References

mass spectrometry of 4-But-3-ynyl-2-methylthiomorpholine

An In-Depth Technical Guide to the Mass Spectrometry of 4-But-3-ynyl-2-methylthiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the . Due to the absence of publicly available experimental data for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for cyclic amines, thioethers, and alkyne-containing molecules. This guide also includes a generalized experimental protocol for the analysis of this compound and presents key predicted quantitative data in a structured format. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding for identifying and characterizing this molecule using mass spectrometry.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a morpholine ring, a methylthio group, and a butynyl substituent, suggesting a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification, purity assessment, and metabolic studies. This guide will explore the predicted behavior of this molecule in a mass spectrometer, primarily under electron ionization (EI) conditions.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, driven by the presence of the nitrogen and sulfur heteroatoms, as well as the cyclic structure. Cyclic amines, such as morpholine, are known to exhibit a relatively stable molecular ion.[1][2][3]

The primary fragmentation of cyclic amines is typically initiated by an alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] For thioethers, a similar alpha-cleavage adjacent to the sulfur atom is a common fragmentation route.

A logical workflow for predicting the fragmentation of this molecule is outlined below:

Caption: A logical workflow for predicting the mass spectrometric fragmentation of this compound.

Based on established fragmentation rules, the following pathway for this compound is proposed:

Caption: Predicted major fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

| Ion | Predicted m/z | Proposed Fragmentation |

| Molecular Ion [M]+• | 199 | Intact molecule with one electron removed |

| Fragment 1 | 184 | Loss of a methyl radical (•CH3) from the methylthio group. |

| Fragment 2 | 152 | Loss of the methylthio radical (•SCH3). |

| Fragment 3 | 148 | Alpha-cleavage with loss of the butynyl radical (•C4H3). |

| Fragment 4 | 155 | Ring cleavage leading to the loss of a neutral C2H4O molecule. |

| Fragment 5 (Potential Base Peak) | 114 | Formation of a stable iminium ion after initial fragmentation. |

Experimental Protocols

While no specific experimental protocol for this compound is available, a general procedure for the analysis of similar small organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

-

Working Solutions: Prepare serial dilutions of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and analysis.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for GC-MS analysis:

Caption: A generalized experimental workflow for the GC-MS analysis of volatile organic compounds.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and quantitative data serve as a valuable reference for researchers in the identification and structural elucidation of this compound. The provided experimental protocol offers a starting point for developing a robust analytical method. It is important to note that these predictions should be confirmed with experimental data once it becomes available. The principles outlined here, based on the well-established fragmentation of related chemical moieties, provide a strong foundation for interpreting the mass spectrum of this novel molecule.

References

Stability and Storage of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 4-But-3-ynyl-2-methylthiomorpholine. Due to the limited availability of specific stability data for this molecule in peer-reviewed literature, this guide integrates general principles of chemical stability for its constituent functional groups—a tertiary amine, a thiomorpholine ring, and a terminal alkyne—with available information for related compounds.

Chemical Profile and Potential Instabilities

This compound possesses several functional groups that dictate its stability profile:

-

Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be catalyzed by exposure to air (oxygen), light, and certain metal ions.

-

Tertiary Amine: The tertiary amine moiety can also be prone to oxidation. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to hydrolysis or other degradation pathways.

-

Terminal Alkyne: The butynyl group is a reactive functional group. While generally stable, terminal alkynes can undergo various reactions, including dimerization, polymerization, or reaction with strong nucleophiles or electrophiles.

Given these structural features, the primary degradation pathways for this compound are likely to be oxidation of the sulfur and nitrogen atoms and potential reactions involving the alkyne group.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for amines and alkynyl compounds.[1][2][3]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Lower temperatures minimize the rates of potential degradation reactions.[2] A general guideline for amines is to store them below 30°C to reduce volatility.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the thiomorpholine sulfur atom and the tertiary amine. |

| Light | Protect from light. Store in an amber vial or a dark location. | To prevent light-catalyzed degradation reactions.[2] |

| Moisture | Store in a tightly sealed container with a desiccant. | Amines can be hygroscopic, and moisture can lead to hydrolysis or other forms of degradation.[3] |

| Container | Use containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[3] | To prevent reaction with or leaching from the container material. |

Experimental Protocol: Representative Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, the following general protocol outlines a typical approach for assessing the stability of a chemical compound. This protocol is for illustrative purposes and would require optimization and validation for this specific molecule.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

-

This compound (of known purity)

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Forced degradation chambers (temperature/humidity controlled, photostability chamber)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Amber vials

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. This will serve as the time-zero (T0) reference.

-

Sample Preparation: Accurately weigh samples of this compound into separate amber vials for each storage condition and time point.

-

Storage Conditions (as per ICH Q1 guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer).

-

Employ UV detection at an appropriate wavelength.

-

Use LC-MS to identify the mass of any significant degradation products.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point relative to the T0 sample.

-

Identify and quantify any degradation products.

-

Determine the rate of degradation and establish a re-test period or shelf life based on the acceptable level of degradation.

-

Visualization of Stability and Handling Workflow

The following diagram illustrates the key factors influencing the stability of this compound and the recommended workflow for its handling and storage to ensure its quality.

References

A Technical Guide to the Biological Activities of Thiomorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine, a saturated heterocyclic compound featuring both nitrogen and sulfur atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its unique structure, essentially a thio-analog of morpholine, provides a versatile backbone for the development of novel therapeutic agents. The sulfur atom, in particular, can increase lipophilicity and represents a "soft spot" for metabolism through oxidation, which can be leveraged in drug design.[2] This guide delves into the diverse and potent biological activities exhibited by thiomorpholine derivatives, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Thiomorpholine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] Their mechanism of action often involves the induction of apoptosis, making them promising candidates for further development in oncology.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected thiomorpholine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 36 | HT29 (Colon) | 2.01 | [4] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [5] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0 | [5] |

| PI3Kα/mTOR Inhibitors | Compound 37a | PI3Kα (enzyme assay) | 120 | [4] |

| PI3Kα/mTOR Inhibitors | Compound 38b | PI3Kα (enzyme assay) | 151 | [4] |

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including certain thiomorpholine derivatives, exert their effect by triggering the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade that orchestrates cell death.[6][7]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is indicative of their health.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

1. Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][10]

-

Cell culture medium (e.g., RPMI-1640) with 10% serum.[11]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl with SDS).[11][12]

-

96-well microtiter plates.

-

Microplate reader (absorbance at 570-590 nm).[9]

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Incubate until cells adhere (for adherent cell lines).

-

Compound Treatment: Add various concentrations of the thiomorpholine derivatives to the wells. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[11]

-

MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Alternatively, add 10 µL of the 12 mM MTT stock solution to each well containing 100 µL of medium.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[10][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader within 1 hour.[9][11] A reference wavelength of >650 nm can be used to subtract background noise.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Antimicrobial Activity

Thiomorpholine derivatives have shown broad-spectrum antimicrobial activity, including efficacy against bacteria (Gram-positive and Gram-negative) and fungi.[13][14] Notably, certain derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[4][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative thiomorpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Dihydroquinoline | Compound 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [15] |

| Dihydroquinoline | Compound 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [15] |

| Schiff Base | Compound 7b | Mycobacterium smegmatis | 7.81 | [4] |

| 4-ylbenzohydrazide | Various | Staphylococcus aureus | 12.5 - 200 | [13] |

| 4-ylbenzohydrazide | Various | Escherichia coli | 25 - >200 | [13] |

| 4-ylbenzohydrazide | Various | Candida albicans | 12.5 - 200 | [13] |

Experimental Workflow: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[17][18]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of thiomorpholine derivatives against aerobic bacteria.[17][19]

1. Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.[18]

-

Sterile 96-well microtiter plates.

-

Bacterial strains for testing (e.g., S. aureus, E. coli).

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

-

Thiomorpholine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Reference antibiotic (e.g., Ciprofloxacin) as a positive control.[13]

2. Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.[19]

-

Compound Addition: Add 100 µL of the prepared compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.[19]

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting, then transfer 50 µL from column 2 to column 3, and so on, down to column 10 or 11. Discard the final 50 µL from the last dilution well.[19] Column 11 can serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).[19]

-

Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][20]

Anti-inflammatory and Antioxidant Activity

Several thiomorpholine derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[21] They can inhibit lipid peroxidation and reduce inflammation in animal models, suggesting their potential use in treating inflammatory conditions and diseases related to oxidative stress.[21][22]

Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Compound Class | Activity Metric | Result | Reference |

| N-Substituted Thiomorpholine | Microsomal Lipid Peroxidation Inhibition | IC50 as low as 7.5 µM | [21][22] |

| N-Substituted Thiomorpholine | Carrageenan-induced Rat Paw Edema | 31-60% reduction at 150 µmol/kg | [21] |

| N-Substituted Thiomorpholine | Triton-induced Hyperlipidemia (Triglycerides) | 80% decrease | [22] |

| N-Substituted Thiomorpholine | Triton-induced Hyperlipidemia (Total Cholesterol) | 78% decrease | [22] |

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some compounds are mediated by the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[23] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and nitric oxide.

Neuroprotective Activity

Emerging research suggests that thiomorpholine derivatives may also exert neuroprotective effects.[3] This activity is often linked to the antioxidant capabilities of the compounds, which can mitigate oxidative stress—a key factor in neuronal damage and neurodegenerative diseases.[24]

Logical Relationship: Mechanism of Neuroprotection

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to neuronal cell damage and death. Antioxidant compounds can neutralize ROS, thereby protecting neurons.

References

- 1. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Thiomorpholine-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and physicochemical properties make it a privileged core for the design of novel therapeutics targeting a range of diseases, from cancer and inflammation to infectious diseases and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiomorpholine-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway analysis.

I. Synthesis of Novel Thiomorpholine Derivatives

The synthesis of thiomorpholine and its derivatives can be achieved through various strategies. A common approach involves the cyclization of appropriate precursors. For instance, 4-(4-nitrophenyl)thiomorpholine can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine in the presence of a base.[1] Another versatile method is the reaction of diepoxide with an amine, followed by thionation.

A recently developed efficient and scalable method for the synthesis of the core thiomorpholine ring is a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in continuous flow.[2][3] This method utilizes cysteamine hydrochloride and vinyl chloride as readily available starting materials.

II. Biological Activities and Quantitative Data

Thiomorpholine-based compounds have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives across various therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| Thiazolyl Thiomorpholines | HT29 (Colon Cancer) | Growth Inhibition | 2.01 µM | [4] |

| Thiophene Derivative (F8) | CCRF-CEM (Leukemia) | Cytotoxicity | 2.89 µM (CC50) | |

| Morpholine/Thiomorpholine-coupled Dihydroquinolines | A549 (Lung Cancer) | Cytotoxicity | Not specified | [5] |

Table 2: Antimicrobial Activity

| Compound Class | Microorganism | Activity | MIC Value | Reference |

| Thiomorpholine-coupled Dihydroquinolines | M. tuberculosis H37Rv | Antitubercular | 1.56 µg/mL | [5] |

| Schiff base of Thiomorpholine | M. smegmatis | Antitubercular | 7.81 µg/mL | [4] |

| 1-Chloro-2-isocyanatoethane derivative | Gram-positive bacteria | Antibacterial | 4 - 64 µg/mL |

Table 3: Enzyme Inhibition

| Compound Class | Target Enzyme | Activity | IC50 Value | Reference |

| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) | Inhibition | 3.40 µmol/L | [4] |

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | Inhibition | 3.80 µM | |

| Thiomorpholine derivatives | Angiotensin-converting enzyme (ACE) | Inhibition | - | |

| Thiomorpholine derivatives | Squalene synthase | Inhibition | - | [4] |

Table 4: Antioxidant and Hypolipidemic Activity

| Compound Class | Assay | Activity | IC50 Value / % Reduction | Reference |

| Substituted Thiomorpholines | Lipid peroxidation | Antioxidant | As low as 7.5 µM | [4] |

| Substituted Thiomorpholines | Triglycerides (in vivo) | Hypolipidemic | 80% reduction | [4] |

| Substituted Thiomorpholines | Total Cholesterol (in vivo) | Hypolipidemic | 78% reduction | [4] |

| Substituted Thiomorpholines | LDL (in vivo) | Hypolipidemic | 76% reduction | [4] |

III. Key Signaling Pathways Modulated by Thiomorpholine-Based Compounds

The therapeutic effects of thiomorpholine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

A. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain thiomorpholine-containing compounds have been identified as potent inhibitors of PI3K.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

B. Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Some thiomorpholine derivatives have been shown to inhibit NF-κB activation.

Caption: NF-κB signaling pathway and the inhibitory effect of thiomorpholine derivatives.

C. Induction of Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Certain thiophene derivatives, structurally related to thiomorpholines, have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Methodological Guide to the Theoretical Modeling of 4-But-3-ynyl-2-methylthiomorpholine

An In-depth Technical Whitepaper for Computational Chemistry and Drug Discovery

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a heterocyclic compound with potential applications in medicinal chemistry, owing to its unique structural features, including a morpholine ring, a methylthio group, and a butynyl chain. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The inclusion of a terminal alkyne in the butynyl substituent offers a reactive handle for "click" chemistry, enabling its potential use as a chemical probe or for covalent modification of biological targets. The methylthio group can influence the molecule's electronic properties and potential interactions with biological macromolecules.

A thorough understanding of the three-dimensional structure, electronic properties, and potential reactivity of this compound is crucial for elucidating its mechanism of action and for the rational design of new derivatives with improved pharmacological profiles. Theoretical modeling, utilizing quantum chemical methods, provides a powerful and cost-effective approach to investigate these molecular properties at the atomic level.

This technical guide outlines a comprehensive computational workflow for the theoretical modeling of this compound. The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for in silico characterization of this and similar molecules.

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound would be conducted using computational methods, specifically Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

1. Molecular Structure Preparation and Conformational Analysis

-

Initial 3D Structure Generation: The 2D structure of this compound is first drawn using a molecular editor (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial 3D structure.

-

Conformational Search: Due to the flexibility of the morpholine ring and the butynyl side chain, a systematic conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using molecular mechanics force fields (e.g., MMFF94) followed by re-optimization of the lowest energy conformers at a higher level of theory.

2. Quantum Chemical Calculations: Geometry Optimization and Frequency Analysis

-

Methodology: The geometry of the most stable conformer is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for a wide range of organic molecules.

-

Procedure:

-

The initial 3D coordinates of the molecule are used as input for the DFT calculation.

-

The geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solvent environment.

-

The calculation is considered converged when the forces on the atoms are negligible and the energy change between successive optimization steps is below a defined threshold.

-

-

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.

-

3. Electronic and Spectroscopic Property Calculations

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom in the molecule, providing insights into the charge distribution and potential sites for electrostatic interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

NMR Spectroscopy Prediction: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values are then converted to chemical shifts (ppm) relative to a standard (e.g., Tetramethylsilane - TMS).

-

UV-Vis Spectroscopy Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis) of the molecule, providing information about the electronic transitions.

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how the quantitative data from the proposed theoretical modeling studies would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | Value |

| C2-N3 | Value | |

| N3-C4 | Value | |

| ... | ... | |

| Bond Angles (°) | C1-C2-N3 | Value |

| C2-N3-C4 | Value | |

| ... | ... | |

| Dihedral Angles (°) | C1-C2-N3-C4 | Value |

| ... | ... |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| C1 | Value |

| C2 | Value |

| N3 | Value |

| S | Value |

| ... | ... |

Table 4: Predicted Spectroscopic Data

| Spectrum | Peak Position | Assignment |

| ¹H NMR (ppm) | Value | H on C1 |

| Value | H on C2 | |

| ... | ... | |

| ¹³C NMR (ppm) | Value | C1 |

| Value | C2 | |

| ... | ... | |

| IR (cm⁻¹) | Value | C-H stretch |

| Value | C≡C stretch | |

| ... | ... | |

| UV-Vis (nm) | Value | π -> π |

| Value | n -> π |

Mandatory Visualizations

Methodological & Application

Application Notes and Protocols for 4-But-3-ynyl-2-methylthiomorpholine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them invaluable tools in chemical biology, drug discovery, and materials science.[1] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[2][3] This reaction's reliability and biocompatibility have led to its widespread use in bioconjugation, allowing for the precise modification of biomolecules.[4][5][6]

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds and approved drugs.[7][8] Its unique physicochemical properties can favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[9] The functionalization of the thiomorpholine core with a terminal alkyne, as in 4-But-3-ynyl-2-methylthiomorpholine, creates a versatile building block for click chemistry applications. This allows for the straightforward conjugation of the thiomorpholine moiety to a wide array of azide-containing molecules, including proteins, peptides, nucleic acids, and small molecule probes.

These application notes provide an overview of the use of this compound in CuAAC reactions and offer detailed protocols for its implementation in both small molecule synthesis and bioconjugation.

Application Notes

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][10] The addition of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules from oxidative damage.[2][4] The resulting product is a stable 1,4-disubstituted 1,2,3-triazole.

Potential Applications

The ability to readily incorporate the this compound moiety into larger structures via click chemistry opens up numerous possibilities in research and drug development:

-

Drug Discovery: The thiomorpholine scaffold can be conjugated to pharmacophores or targeting ligands to create novel drug candidates. The triazole linker is highly stable and can mimic a peptide bond, making it a suitable isostere in peptidomimetics.

-

Bioconjugation: Azide-modified proteins, antibodies, or nucleic acids can be labeled with this compound. This can be used to attach imaging agents, cytotoxic payloads in antibody-drug conjugates (ADCs), or to study the biological function of the thiomorpholine moiety.[11]

-

Probe Development: Fluorescent dyes, biotin, or other reporter molecules functionalized with an azide can be "clicked" onto this compound to create chemical probes for biological investigations.

-

Materials Science: The alkynyl-functionalized thiomorpholine can be used to modify the surface of materials or to synthesize functional polymers and hydrogels.

Advantages of Using this compound in Click Chemistry

-

Modularity: Provides a straightforward method to introduce the biologically relevant thiomorpholine scaffold.

-

High Efficiency: Click chemistry reactions are known for their high yields and fast reaction rates.[12][13]

-

Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, making it suitable for reactions with sensitive biomolecules.[6]

-

Specificity: The alkyne and azide groups are bioorthogonal, meaning they react specifically with each other without interfering with other functional groups present in biological systems.

Data Presentation

The following tables present hypothetical quantitative data for the use of this compound in CuAAC reactions.

Table 1: Hypothetical Reaction Optimization

| Entry | [CuSO₄] (mol%) | Ligand | [Sodium Ascorbate] (equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1 | None | 5 | 25 | 24 | 45 | 80 |

| 2 | 1 | THPTA | 5 | 25 | 4 | 92 | >95 |

| 3 | 5 | THPTA | 5 | 25 | 1 | 98 | >95 |

| 4 | 1 | THPTA | 10 | 25 | 4 | 93 | >95 |

| 5 | 1 | THPTA | 5 | 37 | 2 | 95 | >95 |

| 6 | 0.5 | THPTA | 5 | 25 | 8 | 88 | >95 |

Table 2: Hypothetical Substrate Scope with Various Azides

| Entry | Azide Substrate | Product Type | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Azide | Small Molecule Conjugate | 1 | 97 |

| 2 | Azido-PEG-Biotin | Biotinylated Probe | 2 | 94 |

| 3 | Azido-FITC | Fluorescently Labeled Probe | 2 | 91 |

| 4 | Azide-labeled Peptide | Peptide Conjugate | 4 | 85 |

| 5 | Azide-modified BSA | Protein Bioconjugate | 6 | 78 |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with a generic azide-containing small molecule.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Reagent Preparation:

-

Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

-

THPTA Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

-

In a reaction vessel, dissolve 1 equivalent of the azide-functionalized molecule and 1.1 equivalents of this compound in the chosen solvent system (e.g., 1:1 water:DMSO).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

-

In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing 5 equivalents of the THPTA solution with 1 equivalent of the CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.[11]

-

Add the copper/ligand complex to the reaction mixture. The final copper concentration should be between 50 µM and 250 µM for optimal results in bioconjugation, while higher concentrations (1-5 mol%) are common for small molecule synthesis.[2]

-

Initiate the reaction by adding 5-10 equivalents of the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-4 hours.

-

Workup and Purification:

-

For small molecule synthesis, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

For aqueous reactions, the copper catalyst can be removed by precipitation or by using a copper-chelating resin. The product can then be purified by HPLC.

-

Protocol 2: Bioconjugation to an Azide-Labeled Protein

This protocol provides a general method for conjugating this compound to a protein that has been previously functionalized with azide groups.

Materials:

-

Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving the alkyne)

-

Desalting column or dialysis membrane for purification

Reagent Preparation: